2-Bromo-4-fluoro-N-methylaniline

Description

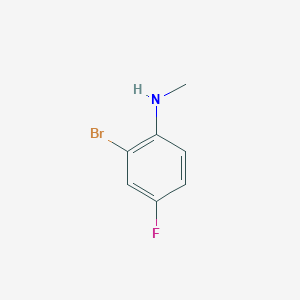

2-Bromo-4-fluoro-N-methylaniline (CAS: 1037138-94-5) is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a methylamino group (-NHCH₃) at position 1 (see Figure 1). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. The electron-withdrawing effects of the bromo and fluoro substituents influence its reactivity, making it suitable for cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

2-bromo-4-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMQPVYJNLONGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation Reaction Conditions

In a representative method, para-fluoroaniline (111.1 g) is dissolved in dichloroalkane (200 g) at room temperature, followed by dropwise addition of acetic anhydride (103 g). The exothermic reaction raises the temperature to approximately 85°C, after which stirring continues until cooling to below 30°C. This step converts para-fluoroaniline into 4-fluoroacetanilide with near-quantitative yield, leveraging the acetyl group’s electron-withdrawing effect to direct subsequent bromination.

Bromination Strategies

Two bromination methodologies dominate:

-

Elemental Bromine : Dripwise addition of bromine (100 g) to 4-fluoroacetanilide at 30–40°C, followed by oxidation with 30% hydrogen peroxide (80 g) to stabilize the product.

-

Hydrobromic Acid with Oxidants : Substituting bromine with hydrobromic acid (HBr) and hydrogen peroxide reduces dibromo impurities. A molar ratio of 1:1.1–1.5:1.2–2.0 (para-fluoroaniline:HBr:oxidant) achieves 92–95% conversion to 2-bromo-4-fluoroacetanilide.

Table 1: Comparison of Bromination Methods

| Parameter | Elemental Bromine | HBr with H₂O₂ |

|---|---|---|

| Temperature | 30–40°C | 30–60°C |

| Reaction Time | 1 hour (bromine addition) | 3 hours (total) |

| Byproduct (Dibromo) | 3–5% | <1% |

| Yield | 85–88% | 92–95% |

Hydrolysis of 2-Bromo-4-fluoroacetanilide to the Free Amine

The acetyl protecting group is removed via acidic or basic hydrolysis. In industrial settings, 2-bromo-4-fluoroacetanilide is refluxed with 6M hydrochloric acid for 4–6 hours, yielding 2-bromo-4-fluoroaniline. Neutralization with sodium hydroxide precipitates the product, which is filtered and dried (purity >98%).

N-Methylation of 2-Bromo-4-fluoroaniline

Introducing the methyl group to the amine requires careful selection of methylating agents and conditions to avoid quaternization.

Methyl Iodide in Tetrahydrofuran (THF)

A mixture of 2-bromo-4-fluoroaniline (1 mol), methyl iodide (1.2 mol), and potassium carbonate (1.5 mol) in anhydrous THF is stirred at 60°C for 12 hours. The reaction achieves 75–80% conversion, with the remainder comprising unreacted starting material and trace dimethylated byproducts.

Dimethyl Sulfate in Aqueous Base

Using dimethyl sulfate (1.1 mol) in a water/ethanol solvent with sodium hydroxide (2 mol) at 50°C for 8 hours improves yield to 85–90%. The aqueous phase is extracted with dichloromethane, and the organic layer is dried over magnesium sulfate.

Table 2: N-Methylation Efficiency

| Methylating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl Iodide | THF | 60°C | 12h | 75% |

| Dimethyl Sulfate | H₂O/EtOH | 50°C | 8h | 90% |

Industrial-Scale Production Optimizations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Bromination with HBr and H₂O₂ in a tubular reactor at 50°C reduces reaction time to 45 minutes, achieving 94% yield with <0.5% dibromo impurity.

Solvent Recycling

Dichloroalkane solvents are recovered via distillation and reused, lowering production costs by 15–20%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalytic hydrogenation or iron powder in acidic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Bromo-4-fluoro-N-methylaniline is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and overall chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Bromo-4-fluoroaniline

- Molecular Formula : C₆H₅BrFN

- Molecular Weight : 190.01 g/mol

- Key Differences: Lacks the N-methyl group, resulting in a primary amine (-NH₂) instead of -NHCH₃. The absence of the methyl group also lowers molecular weight by 14.03 g/mol compared to 2-bromo-4-fluoro-N-methylaniline.

5-Bromo-4-fluoro-2-methylaniline

- Molecular Formula : C₇H₇BrFN

- Molecular Weight : 204.04 g/mol

- Key Differences: Positional isomer with bromine at position 5 and fluorine at position 4. The methyl group is on the benzene ring (position 2) rather than the amine.

4-Bromo-2-methylaniline

Halogen and Substituent Diversity

2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline

- Molecular Formula : C₁₄H₁₃Br₂N

- Molecular Weight : 355.07 g/mol

- Key Differences : Contains two bromine atoms and a methyl group on the benzene ring. The dibromo structure increases molecular weight by ~151 g/mol compared to the target compound and provides multiple sites for cross-coupling reactions.

5-Bromo-4-iodo-2-methylaniline

Cross-Coupling Reactions

This compound’s bromine atom is a prime site for Suzuki-Miyaura coupling, facilitated by the electron-withdrawing fluorine and bromine substituents that activate the aryl halide . For example, analogous bromoanilines like 4-bromo-2-methylaniline have been used in Pd-catalyzed reactions to synthesize imine-based derivatives with non-linear optical properties . In contrast, compounds lacking electron-withdrawing groups (e.g., 4-bromo-2-methylaniline) exhibit slower coupling kinetics .

Pharmaceutical Intermediates

- 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in synthesizing MDL compounds (e.g., sulfonamide derivatives), highlighting the role of halogenated anilines in drug discovery .

- The N-methyl group in this compound may improve metabolic stability compared to primary amines, a desirable trait in drug candidates .

Physical and Structural Properties

A comparative analysis of select properties is provided below:

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | 204.04 | Not reported | Not reported | N-methyl, Br (C2), F (C4) |

| 2-Bromo-4-fluoroaniline | 190.01 | 221 | Not reported | Primary amine, Br (C2), F (C4) |

| 5-Bromo-4-fluoro-2-methylaniline | 204.04 | Not reported | Not reported | Br (C5), F (C4), CH₃ (C2) |

| 4-Bromo-2-methylaniline | 186.05 | Not reported | Not reported | Br (C4), CH₃ (C2), no F |

Data sourced from .

Biological Activity

2-Bromo-4-fluoro-N-methylaniline is a halogenated aniline derivative characterized by its unique substitution pattern, which includes a bromine atom at the 2-position and a fluorine atom at the 4-position on the benzene ring, along with a methyl group attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry.

- Molecular Formula : C₇H₈BrFN

- Molecular Weight : Approximately 202.05 g/mol

- Structure : The compound's structure allows for significant interactions with biological targets, influenced by the presence of halogen substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms can participate in various binding interactions, enhancing the compound's reactivity and solubility:

- Enzyme Inhibition : Similar compounds often exhibit enzyme inhibition properties, which can be crucial for therapeutic applications.

- Receptor Binding : The unique substitution pattern may affect binding affinities and selectivity towards various receptors.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various phytopathogens, making it a candidate for agricultural applications:

| Pathogen | Inhibition Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Gaeumannomyces graminis | 30.35 | High |

| Fusarium oxysporum | 20.30 | Moderate |

| Botrytis cinerea | 11.01 | High |

| Alternaria solani | 5.75 | Moderate |

These results suggest that the compound can effectively inhibit the growth of several harmful fungi that affect crops.

Case Studies

- Fungicidal Activity : A recent study evaluated the fungicidal activity of this compound against common agricultural pathogens. The compound demonstrated higher activity compared to other halogenated anilines, indicating its potential as a broad-spectrum fungicide.

- Neuropharmacological Effects : Preliminary research suggests that compounds with similar structures may influence neuropharmacological pathways, potentially acting as modulators for conditions such as anxiety and depression. Further investigation is required to elucidate these effects specifically for this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. Common methods include:

- Bromination and Fluorination : The initial step involves brominating and fluorinating an appropriate aniline precursor under controlled conditions.

- Methylation : The final step involves introducing the methyl group to the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.